molecular formula C20H21N3O2 B2354214 N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide CAS No. 1031993-11-9

N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Cat. No. B2354214
M. Wt: 335.407
InChI Key: KQKUTGLRTZIBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is primarily used for its analgesic properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 2-ethyl-6-methylphenylamine with 2-chloroacetyl chloride to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-methylquinazolin-4-ol in the presence of a base to form the final product.

Starting Materials
2-ethyl-6-methylphenylamine, 2-chloroacetyl chloride, 2-methylquinazolin-4-ol, base

Reaction
Step 1: React 2-ethyl-6-methylphenylamine with 2-chloroacetyl chloride in the presence of a base to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide., Step 2: React N-(2-ethyl-6-methylphenyl)-2-chloroacetamide with 2-methylquinazolin-4-ol in the presence of a base to form N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide.

Mechanism Of Action

EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is responsible for detecting and responding to painful stimuli, and its inhibition by EMA401 leads to a reduction in pain perception.

Biochemical And Physiological Effects

In addition to its analgesic properties, EMA401 has also been found to have anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation.

Advantages And Limitations For Lab Experiments

EMA401 has several advantages over currently available analgesics. It has a low risk of addiction and dependence, and it does not produce the same side effects as opioids, such as respiratory depression and constipation. However, EMA401 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects on other TRP channels and its potential interactions with other drugs need to be further studied.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the development of more effective formulations of the compound that can be administered orally or topically. Additionally, studies on the long-term safety and efficacy of EMA401 need to be conducted. Finally, research on the potential use of EMA401 in other conditions, such as anxiety and depression, is also warranted.

Scientific Research Applications

EMA401 has been extensively studied for its potential use as an analgesic agent. It has been shown to effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, EMA401 has been found to have a low risk of addiction and dependence, making it an attractive alternative to currently available analgesics.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-15-9-7-8-13(2)19(15)23-18(24)12-25-20-16-10-5-6-11-17(16)21-14(3)22-20/h5-11H,4,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUTGLRTZIBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

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